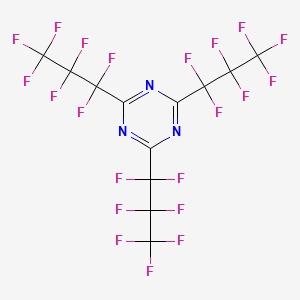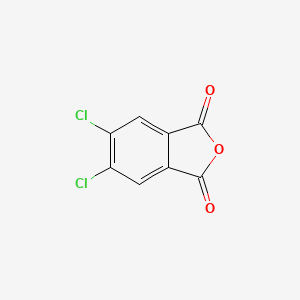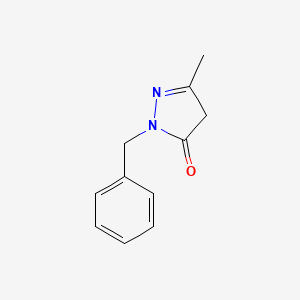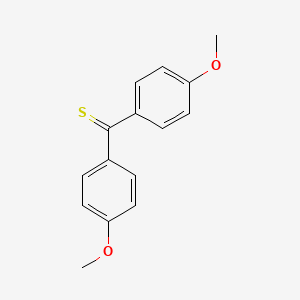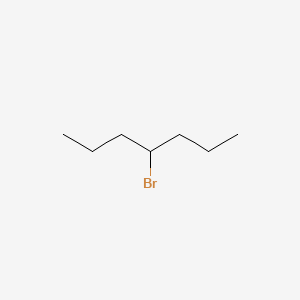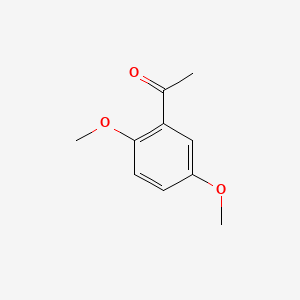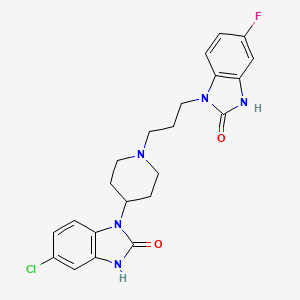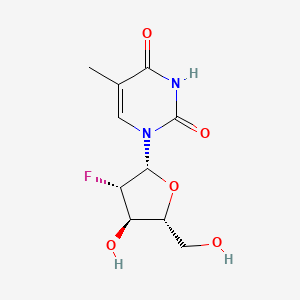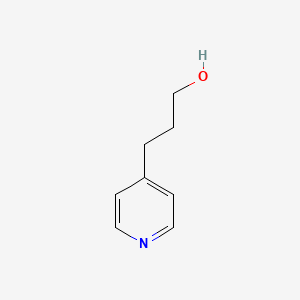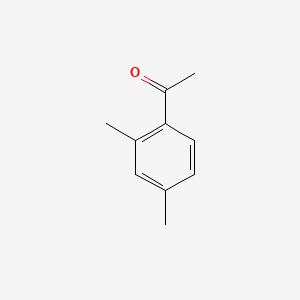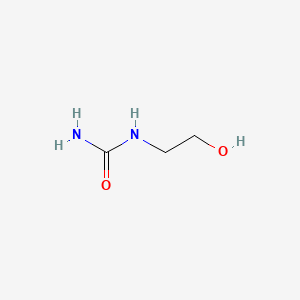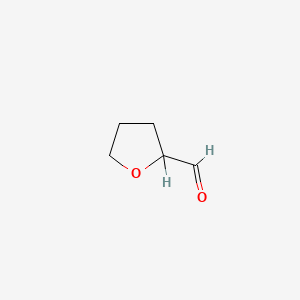
四氢呋喃-2-甲醛
描述
tetrahydrofuran-2-carbaldehyde is an organic compound with the molecular formula C5H8O2. It is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is known for its utility in various chemical synthesis processes and is often used as a building block in organic chemistry .
科学研究应用
tetrahydrofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: tetrahydrofuran-2-carbaldehyde is employed in the production of flavors, fragrances, and other fine chemicals
准备方法
Synthetic Routes and Reaction Conditions: tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of furfural, a derivative of furan, using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the oxidation of tetrahydrofurfuryl alcohol using oxidizing agents like chromium trioxide or potassium permanganate .
Industrial Production Methods: In industrial settings, the production of tetrahydro-2-furancarboxaldehyde often involves the catalytic hydrogenation of furfural. This process is carried out under high pressure and temperature conditions to ensure efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions: tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydro-2-furancarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to tetrahydrofurfuryl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Tetrahydro-2-furancarboxylic acid.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted tetrahydrofurans
作用机制
The mechanism of action of tetrahydro-2-furancarboxaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, leading to its conversion into other metabolites. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can undergo various chemical transformations .
相似化合物的比较
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of tetrahydro-2-furancarboxaldehyde.
Tetrahydrofurfuryl alcohol: A reduction product of tetrahydro-2-furancarboxaldehyde.
Tetrahydro-2-furancarboxylic acid: An oxidation product of tetrahydro-2-furancarboxaldehyde
Uniqueness: tetrahydrofuran-2-carbaldehyde is unique due to its versatile reactivity and its role as an intermediate in various chemical synthesis processes. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYLDSWVXSNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871196 | |
| Record name | Oxolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-84-7 | |
| Record name | Tetrahydro-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furaldehyde, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfural | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common reactions that tetrahydrofuran-2-carbaldehyde undergoes?
A1: Tetrahydrofuran-2-carbaldehyde readily reacts with dithiols like propane-1,3-dithiol and ethane-1,2-dithiol in the presence of titanium(IV) chloride to form the corresponding dithioacetals []. This reaction highlights the typical reactivity of aldehydes towards thiols. Additionally, research suggests that it can be obtained via the regioselective hydroformylation of cyclic vinyl and allyl ethers like 2,3-dihydrofuran and 2,5-dihydrofuran using rhodium catalysts [].
Q2: How does the choice of catalyst affect the synthesis of tetrahydrofuran-2-carbaldehyde via hydroformylation reactions?
A2: The selectivity of hydroformylation reactions using rhodium catalysts to synthesize tetrahydrofuran-2-carbaldehyde is greatly influenced by the size of the phosphorus cocatalyst employed []. This suggests that steric factors play a crucial role in directing the regioselectivity of the reaction, leading to either tetrahydrofuran-2-carbaldehyde or tetrahydrofuran-3-carbaldehyde as the major product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


